5-bromo-1-ethyl-3-methylpyridin-2(1H)-one
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Synthesis and Molecular Structure
5-bromo-1-ethyl-3-methylpyridin-2(1H)-one and its derivatives serve as key intermediates in chemical synthesis. The compound has been involved in the synthesis of various complex molecules, often through reactions like Suzuki cross-coupling. These synthetic pathways are not just crucial for creating complex molecules but also for exploring the structural configurations and molecular interactions within these compounds.
For instance, the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate demonstrates the compound's role in forming planar structures with potential applications in material science and molecular engineering (Yao et al., 2010). Similarly, the characterization of 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol and 2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol further underscores the utility of bromo-substituted compounds in understanding molecular geometry and intermolecular interactions (Dong et al., 2015).
Quantum Mechanical Investigations and Biological Activities
The compound and its derivatives have been subjects in quantum mechanical investigations to understand their electronic structure and reactivity. These studies provide insights into the compounds' chemical properties and potential applications in various fields, including materials science and biotechnology.
For example, a study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction presented Density Functional Theory (DFT) investigations alongside exploring the biological activities of the synthesized compounds. The quantum mechanical studies elucidated the reaction pathways and potential applications of these compounds, while the biological activity assessment revealed potential therapeutic applications (Ahmad et al., 2017).
Safety And Hazards
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Future Directions
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Please note that without specific information on “5-bromo-1-ethyl-3-methylpyridin-2(1H)-one”, the above points are general and may not apply to this specific compound. For accurate and detailed information, it’s recommended to refer to peer-reviewed articles or trusted databases. If you have access to a university or institutional database, you might find more specific information there.
properties
IUPAC Name |
5-bromo-1-ethyl-3-methylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZKBTUKZWZCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C(C1=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-3-methylpyridin-2(1H)-one |
Synthesis routes and methods
Procedure details
Citations
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